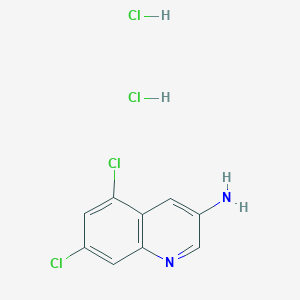
3-Amino-5,7-dichloroquinoline Dihydrochloride
Vue d'ensemble
Description
3-Amino-5,7-dichloroquinoline Dihydrochloride is a chemical compound with the empirical formula C9H6Cl2N2 · 2HCl . It has a molecular weight of 285.99 .
Molecular Structure Analysis
The SMILES string for this compound is ClC1=C2C(N=CC(N)=C2)=CC(Cl)=C1.Cl.Cl . This provides a textual representation of the compound’s structure.Physical And Chemical Properties Analysis
This compound is a solid . Other physical and chemical properties are not available in the search results.Applications De Recherche Scientifique
Anticancer and Antimicrobial Applications
One of the primary applications of derivatives of 3-Amino-5,7-dichloroquinoline is in the field of anticancer and antimicrobial research. Compounds synthesized from this chemical have shown potential in inhibiting the growth of cancer cell lines and in combating microbial infections. For instance, derivatives synthesized from 2,4-dihydroxyquinoline, related to the 3-Amino-5,7-dichloroquinoline structure, exhibited notable DNA protection, antimicrobial, and anticancer activities, suggesting their potential use as drugs or drug additives (Şener et al., 2018).
Synthesis of Antileishmanial and Antitubercular Agents
Further research into 4-amino-7-chloroquinoline derivatives, which can be synthesized from 3-Amino-5,7-dichloroquinoline, has led to the discovery of compounds with significant antileishmanial and antitubercular properties. This indicates the potential of these compounds in the treatment of leishmaniasis and tuberculosis, diseases caused by parasitic and bacterial infections, respectively (Carmo et al., 2011).
Anti-Plasmodial Activity
The structural analogs of 3-Amino-5,7-dichloroquinoline have been examined for their antiplasmodial activity, contributing to the development of antimalarial drugs. Studies comparing different aminoquinolines highlight the necessity of specific groups (e.g., chloro groups and amino side chains) for inhibiting the formation of beta-hematin, a crucial step in the malaria parasite's lifecycle. This research underpins the design of novel antimalarial agents based on the quinoline structure (Egan et al., 2000).
Development of Antihyperglycemic Agents
Additionally, quinoline derivatives have been evaluated for their antihyperglycemic activity, demonstrating potential in the management of diabetes through the synthesis of compounds that exhibit significant reduction in blood glucose levels. This suggests a promising avenue for the development of new diabetes treatments based on 3-Amino-5,7-dichloroquinoline derivatives (Ram et al., 2003).
Safety And Hazards
Propriétés
IUPAC Name |
5,7-dichloroquinolin-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2.2ClH/c10-5-1-8(11)7-3-6(12)4-13-9(7)2-5;;/h1-4H,12H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZAIGHXFAKDMSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1N=CC(=C2)N)Cl)Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-5,7-dichloroquinoline Dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



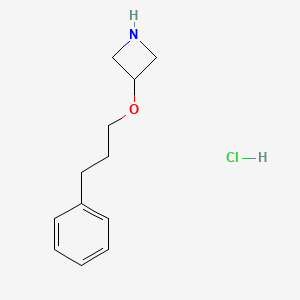
![N-{2-[benzyl(methyl)amino]ethyl}acetamide hydrochloride](/img/structure/B1377627.png)
![2-(Benzylamino)-1-[2-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B1377628.png)
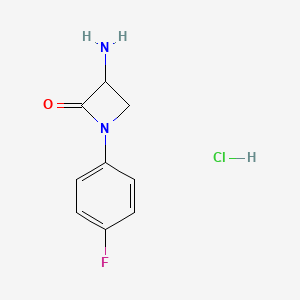
![6-bromo-1H,2H,3H-pyrrolo[3,2-b]pyridine](/img/structure/B1377636.png)
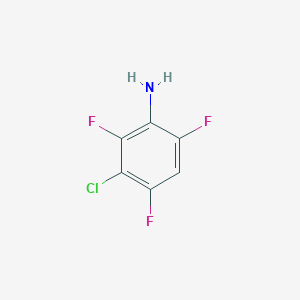
![{5-[(2-bromophenyl)methyl]-4H-1,2,4-triazol-3-yl}methanol](/img/structure/B1377639.png)
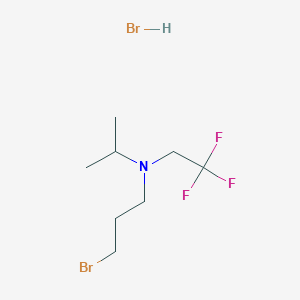
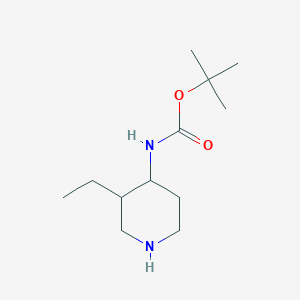
methanol](/img/structure/B1377642.png)
![3-Propyl-1-[3-(trifluoromethyl)phenyl]piperazine hydrochloride](/img/structure/B1377644.png)
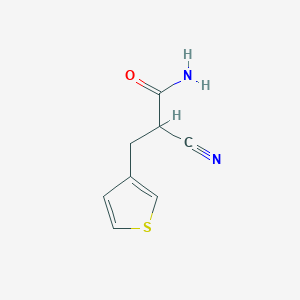
![tert-butyl N-[2-(prop-2-yne-1-sulfonyl)ethyl]carbamate](/img/structure/B1377646.png)
![7-Bromo-1H-pyrido[2,3-b][1,4]thiazin-2-one](/img/structure/B1377647.png)